molecular formula C15H16N2O B281861 2-amino-N-(2-methylbenzyl)benzamide

2-amino-N-(2-methylbenzyl)benzamide

Cat. No.: B281861
M. Wt: 240.3 g/mol
InChI Key: XHBFBMXITVTRGL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-methylbenzyl)benzamide is a benzamide derivative characterized by an amino group (-NH₂) at the ortho position of the benzamide core and a 2-methylbenzyl substituent on the amide nitrogen. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

2-amino-N-[(2-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H16N2O/c1-11-6-2-3-7-12(11)10-17-15(18)13-8-4-5-9-14(13)16/h2-9H,10,16H2,1H3,(H,17,18)

InChI Key

XHBFBMXITVTRGL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Benzamide Derivatives

Compound Name Substituent(s) Melting Point (°C) Yield (%) Molecular Formula Molecular Weight (g/mol) Key Spectral Data (MS m/z) References
This compound 2-methylbenzyl Data not provided N/A C₁₅H₁₆N₂O 240.30 N/A N/A
2-Amino-N-(p-tolyl)benzamide (7) p-tolyl Not specified 97 C₁₄H₁₄N₂O 226.28 MS m/z: [M+] observed
2-Amino-N-(4-methoxyphenyl)benzamide (5) 4-methoxyphenyl 121 N/A C₁₄H₁₄N₂O₂ 242.27 242 [M+]
2-Amino-N-(3,4-dimethoxyphenyl)benzamide (4) 3,4-dimethoxyphenyl 166 N/A C₁₅H₁₆N₂O₃ 272.30 272 [M+]
2-Amino-N-(4-chlorobenzyl)benzamide (9) 4-chlorobenzyl Not specified 95 C₁₄H₁₃ClN₂O 260.72 N/A
2-Amino-N-(2-methoxyphenyl)benzamide 2-methoxyphenyl N/A N/A C₁₄H₁₄N₂O₂ 242.28 N/A

Key Observations :

  • Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy) increase melting points compared to alkyl or halogen substituents. For example, 2-amino-N-(3,4-dimethoxyphenyl)benzamide (4) melts at 166°C, while 2-amino-N-(4-methoxyphenyl)benzamide (5) melts at 121°C, demonstrating the impact of substituent position .
  • Synthetic Yields: High yields (>95%) are achievable for compounds like 2-amino-N-(p-tolyl)benzamide (7) via method A, whereas halogenated analogs (e.g., 2-amino-N-(4-chlorobenzyl)benzamide (9)) show variable yields depending on the synthesis route .

Key Observations :

  • HDAC Inhibition: Substitutions on the benzamide core significantly influence enzyme targeting. For instance, CI-994’s acetylated amino group enhances HDAC-1/2 inhibition, while oxadiazole-containing derivatives (e.g., compound in ) show specificity for HDAC-8 .
  • Anti-Infective Potential: Thiazole and triazole substituents (e.g., in ) correlate with broad-spectrum anti-infective activity, suggesting that similar modifications in this compound could expand its therapeutic scope .

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